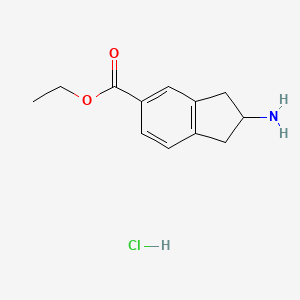

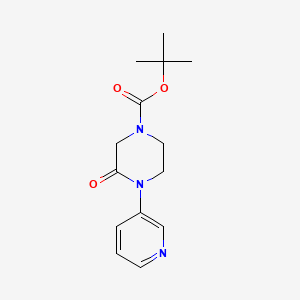

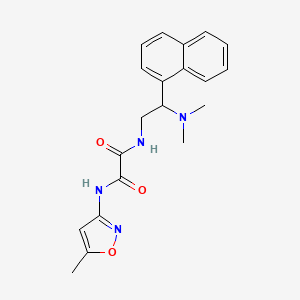

![molecular formula C17H24N2O3 B3011940 N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid CAS No. 842970-12-1](/img/structure/B3011940.png)

N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Peptide Synthesis :

- N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid, a related compound, has been used as an anchoring linkage for the preparation of protected peptide segments, demonstrating stability under typical solid-phase peptide synthesis conditions (Rabanal, Giralt, & Albericio, 1992).

Synthesis of Agonists :

- Novel (4-piperidin-1-yl)-phenyl sulfonamides, structurally related to N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid, have shown potential as full agonists at the beta(3)-adrenergic receptor, highlighting their potential in therapeutic applications (Hu et al., 2001).

Probing Macromolecules :

- The spin-labelled derivatives of N-(2,2,6,6-tetra-methyl-1-oxyl-4-piperidinyl) succinamic acid have been used to study the function and operation of structural units within the active site of alpha-chymotrypsin, providing insights into enzyme mechanisms (Kosman, Hsia, & Piette, 1969).

Optical Resolution of Racemic Bases :

- Enantiomorphs of N-(1-phenyl-ethyl)-succinamic acid have been used for the optical resolution of racemic bases, demonstrating their utility in stereochemical studies (Felder, Pitre, & Boveri, 1969).

Design of Selective Ligands :

- N-alkylation of arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been considered a strategy for designing selective 5-HT7 receptor ligands, indicating the potential of N-substituted piperidines in designing CNS-targeted therapeutics (Canale et al., 2016).

Synthesis of Antiplatelet Agents :

- Compounds synthesized from piperidine derivatives, such as 1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, have shown potential as new antiplatelet agents, indicating their significance in cardiovascular research (Park et al., 2008).

Antibacterial Studies :

- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have shown moderate to significant antibacterial activity, underscoring their relevance in antimicrobial research (Khalid et al., 2016).

Synthesis and Characterization :

- Research has focused on synthesizing various N-substituted succinamic acid compounds, providing insights into chemical synthesis methodologies (Chen Qi-fan, 2010).

Cancer Treatment :

- Certain compounds structurally similar to this compound have been identified as potential inhibitors of Aurora A kinase, suggesting their applicability in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antituberculosis Activity :

- Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related compounds, have shown promising activity against Mycobacterium tuberculosis, indicating potential in tuberculosis treatment (Jeankumar et al., 2013).

Direcciones Futuras

The future directions for research on “N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Piperidine derivatives, in particular, are of interest in the field of drug discovery due to their wide range of biological activities .

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, some piperidine derivatives have been found to catalyze the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .

Biochemical Pathways

Piperidine derivatives are known to interact with various biochemical pathways depending on their specific targets .

Result of Action

Piperidine derivatives are known to exert various therapeutic effects depending on their specific targets .

Propiedades

IUPAC Name |

4-[4-(2-ethylpiperidin-1-yl)anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-2-14-5-3-4-12-19(14)15-8-6-13(7-9-15)18-16(20)10-11-17(21)22/h6-9,14H,2-5,10-12H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVITXLWUZPSOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=CC=C(C=C2)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

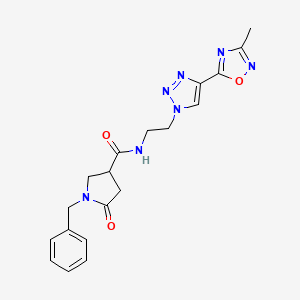

![N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3011857.png)

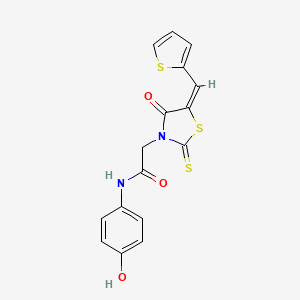

![5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine](/img/structure/B3011865.png)

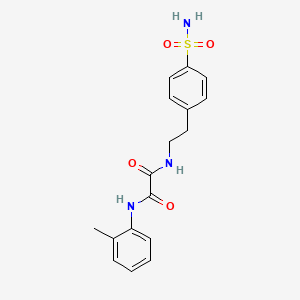

![Methyl 5-cyano-2-hydroxy-4-(2-methylphenyl)-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3,4-dihydropyridine-3-carboxylate](/img/structure/B3011867.png)

![2-Boc-2-azaspiro[4.5]decane-6-amine](/img/structure/B3011871.png)